molecular formula C9H10N2O2 B1295683 7-Nitro-1,2,3,4-tetrahydroquinoline CAS No. 30450-62-5

7-Nitro-1,2,3,4-tetrahydroquinoline

Cat. No. B1295683
CAS RN: 30450-62-5
M. Wt: 178.19 g/mol
InChI Key: WSWMGHRLUYADNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H10N2O2 . It is a solid substance and is part of a larger group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known for their diverse biological activities .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been a subject of interest in the scientific community . For instance, a chemoenzymatic method has been reported for the preparation of optically active alcohols possessing the 1,2,3,4-tetrahydroquinoline moiety . Another method involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate .


Molecular Structure Analysis

The molecular structure of 7-Nitro-1,2,3,4-tetrahydroquinoline is represented by the InChI key WSWMGHRLUYADNA-UHFFFAOYSA-N . The compound has a molecular weight of 178.19 .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroquinoline derivatives have been studied extensively . For example, a study reported a tandem-reduction-reductive cyclization sequence in one pot of ozonolysis-reduction followed by a reductive amination reaction sequence .


Physical And Chemical Properties Analysis

7-Nitro-1,2,3,4-tetrahydroquinoline is a solid substance . Its physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

Chemoenzymatic Synthesis of Optically Active Alcohols

The compound has been used in the chemoenzymatic synthesis of optically active alcohols . The enzymatic kinetic resolution (EKR) of racemic alcohols or esters is a broadly recognized methodology for the preparation of these compounds in optically active form . In this work, the kinetic resolution of a set of racemic 1,2,3,4-tetrahydroquinoline-propan-2-ols was successfully carried out .

Medicinal Chemistry Perspectives

1,2,3,4-Tetrahydroquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The 7-Nitro-1,2,3,4-tetrahydroquinoline can be considered as a THIQ analog and thus, it might have potential applications in medicinal chemistry .

Structural-Activity Relationship (SAR) Studies

The compound can be used in SAR studies to understand the relationship between the structure of a molecule and its biological activity . This can help in the development of novel THIQ analogs with potent biological activity .

Catalyst for Chemical Reactions

The compound can be used as a catalyst for certain chemical reactions . For example, by changing the catalyst to 5% Pt/C (4 atm H2), the double bond migration and aromatization pathways were dramatically reduced, and formation of tetrahydroquinoline 31 dominated .

C(1)-Functionalization of THIQs with Alkynes

Various heterogeneous catalysts have been explored for the C(1)-functionalization of THIQs with alkynes . The 7-Nitro-1,2,3,4-tetrahydroquinoline can be a potential candidate for such reactions .

Safety and Hazards

The safety data sheet for 7-Nitro-1,2,3,4-tetrahydroquinoline indicates that it is classified as Acute Tox. 3 Oral according to the GHS classification . It has a hazard statement H301 and precautionary statements P301 + P310 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

7-nitro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWMGHRLUYADNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291260
Record name 7-Nitro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitro-1,2,3,4-tetrahydroquinoline

CAS RN

30450-62-5
Record name 7-Nitro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Nitro-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 1,2,3,4-tetrahydro-quinoline (20.0 g, 0.15 mol) dissolved in H2SO4 (98%, 150 mL), KNO3 (18.2 g, 0.18 mol) was slowly added at 0° C. The reaction was allowed to warm to room temperature and stirred over night. The mixture was then poured into ice-water and basified with sat. NaHCO3 solution to pH 8. After extraction with CH2Cl2, the combined organic layers were washed with brine, dried over Na2SO4 and concentrated. The residue was purified by column chromatography (petroleum ether-EtOAc, 10:1) to give 7-nitro-1,2,3,4-tetrahydro-quinoline (6.6 g, 25%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
18.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1,2,3,4-tetrahydroquinoline (6.5 g, 0.049 mol) in concentrated sulfuric acid (118 ml) cooled to 0° C. was added a solution of concentrated nitric acid (4.9 ml) in concentrated sulfuric acid (12 ml) dropwise over 0.3 h so as to maintain the temperature at 0-5° C. On completion of addition, the reaction mixture was poured onto crushed ice then neutralised with solid potassium carbonate. EtOAc (500 ml) was added and the mixture was filtered to remove undissolved solids then extracted with further EtOAc (4×500 ml). The combined extracts were dried over MgSO4 and concentrated in vacuo to give the crude product which was purified by flash column chromatography. Elution with 5% EtOAc/60-80° C. petroleum ether gave the title compound as an orange solid (5.46 g). 1H NMR (250 MHz, CDCl3) δ(ppm): 7.40 (dd, 1H), 7.26 (d, 1H), 7.02 (d, 1H), 4.16 (br, 1H), 3.35 (m, 2H), 2.81 (t, 2H), 1.95 (m, 2H).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
118 mL
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Nitro-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
7-Nitro-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
7-Nitro-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
Reactant of Route 4
7-Nitro-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
7-Nitro-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
7-Nitro-1,2,3,4-tetrahydroquinoline

Q & A

Q1: What is the significance of 7-Nitro-1,2,3,4-tetrahydroquinoline as a chemical intermediate?

A1: 7-Nitro-1,2,3,4-tetrahydroquinoline serves as a crucial building block in synthesizing various fine chemicals, particularly pharmaceuticals. Its structure allows for modifications that lead to compounds with diverse biological activities. []

Q2: Can you describe the metabolic pathway of a schistosomicide derived from 7-Nitro-1,2,3,4-tetrahydroquinoline?

A2: Research on 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK 3883), a schistosomicide, reveals its primary metabolic pathway involves oxidation. In various species, including mice, rats, rabbits, and monkeys, UK 3883 is metabolized into its 6-hydroxymethyl analogue, known as oxamniquine. This metabolite exhibits higher schistosomicidal activity compared to the parent drug. Further oxidation at the 6-position leads to the formation of a carboxylic acid derivative, identified as the major urinary metabolite in all tested species. Additionally, oxidation of the alkylaminoalkyl side chain produces another carboxylic acid metabolite, observed in all species except rats. []

Q3: How does oxamniquine, a derivative of 7-Nitro-1,2,3,4-tetrahydroquinoline, exert its schistosomicidal effect?

A3: While oxamniquine's exact mechanism of action remains unclear, studies suggest it targets the parasite's DNA. It is proposed that oxamniquine undergoes enzymatic activation within the parasite, leading to the formation of reactive metabolites. These metabolites then interact with the parasite's DNA, causing damage and ultimately leading to parasite death. []

Q4: Are there any known instances of species differences in the metabolism of 7-Nitro-1,2,3,4-tetrahydroquinoline derivatives?

A4: Yes, a notable difference exists in the metabolism of the schistosomicide 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK 3883) between rats and other species. While most species produce a 2-carboxylic acid metabolite through side-chain oxidation, rats metabolize the side chain into an alcohol. This alcohol is then excreted in the bile as a glucuronide conjugate. [, ]

Q5: What is the significance of the gut wall in the metabolism of oxamniquine?

A6: The gut wall plays a crucial role in oxamniquine metabolism. Studies using a dog intestinal preparation revealed significant conversion of oxamniquine to 2-isopropylaminomethyl-7-nitro-1,2,3,4,-tetrahydroquinoline-6-carboxylic acid before or during absorption. This finding suggests that enzymes within the gut wall contribute considerably to oxamniquine's first-pass metabolism. Interestingly, pretreatment with enzyme inhibitors like pyrazole, erythromycin, or gentamicin did not significantly affect this oxidation process. []

Q6: Can you describe the structural characteristics of 7-Nitro-1,2,3,4-tetrahydroquinoline?

A7: 7-Nitro-1,2,3,4-tetrahydroquinoline (C9H10N2O2) exhibits a distinct molecular conformation. The tetrahydropyridine ring adopts an envelope conformation, while the rest of the molecule, excluding the envelope flap carbon atom and hydrogen atoms, remains largely planar. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.